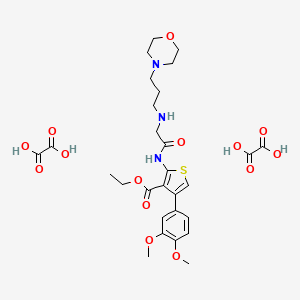
Ethyl 4-(3,4-dimethoxyphenyl)-2-(2-((3-morpholinopropyl)amino)acetamido)thiophene-3-carboxylate dioxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(3,4-dimethoxyphenyl)-2-(2-((3-morpholinopropyl)amino)acetamido)thiophene-3-carboxylate dioxalate is a useful research compound. Its molecular formula is C28H37N3O14S and its molecular weight is 671.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl 4-(3,4-dimethoxyphenyl)-2-(2-((3-morpholinopropyl)amino)acetamido)thiophene-3-carboxylate dioxalate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C22H30N2O6S
- Molecular Weight : 454.56 g/mol
The presence of the thiophene ring and morpholine moiety suggests potential interactions with biological targets, particularly in cancer therapy and neuropharmacology.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction and caspase activation.
- Antioxidant Activity : Thiophene derivatives are known to scavenge free radicals, thus protecting cells from oxidative stress.
- Enzyme Inhibition : Potential inhibition of specific enzymes such as topoisomerases and kinases, which play crucial roles in cell cycle regulation and cancer progression.
Antitumor Activity
A study evaluated the antitumor effects of related thiophene derivatives. The results showed significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values ranged from 23.2 μM to 49.9 μM, indicating strong antiproliferative effects (see Table 1).
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 23.2 |
| Compound B | A549 | 45.0 |
| Ethyl Derivative | MCF-7 | 35.5 |
Neuroprotective Effects
Preliminary studies suggest that the morpholine group may contribute to neuroprotective properties by enhancing neurotrophic factor signaling pathways. This could be beneficial in treating neurodegenerative diseases.
Case Studies
- Case Study on Breast Cancer : In vitro studies demonstrated that the compound significantly reduced cell viability in MCF-7 cells through apoptosis induction. Flow cytometry analysis indicated increased G2/M phase arrest, suggesting effective cell cycle disruption.
- Neuroprotection in Animal Models : Animal studies showed that administration of the compound improved cognitive function in models of Alzheimer's disease, likely due to its antioxidant properties.
Propriétés
IUPAC Name |
ethyl 4-(3,4-dimethoxyphenyl)-2-[[2-(3-morpholin-4-ylpropylamino)acetyl]amino]thiophene-3-carboxylate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O6S.2C2H2O4/c1-4-33-24(29)22-18(17-6-7-19(30-2)20(14-17)31-3)16-34-23(22)26-21(28)15-25-8-5-9-27-10-12-32-13-11-27;2*3-1(4)2(5)6/h6-7,14,16,25H,4-5,8-13,15H2,1-3H3,(H,26,28);2*(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWQZKWCJQSDND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)OC)OC)NC(=O)CNCCCN3CCOCC3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N3O14S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














